N,N-Diethyltryptamine

Vue d'ensemble

Description

La diéthyltryptamine, également connue sous son nom chimique N,N-diéthyltryptamine, est un composé synthétique appartenant à la classe des tryptamines. Il s'agit d'un médicament psychédélique étroitement lié à la N,N-diméthyltryptamine et au 4-HO-DET. La diéthyltryptamine est connue pour ses propriétés hallucinogènes et a été étudiée pour ses effets potentiels sur la perception et la conscience .

Méthodes De Préparation

La diéthyltryptamine peut être synthétisée par diverses voies chimiques. Une méthode courante implique l'alkylation de la tryptamine avec de la diéthylamine. La réaction nécessite généralement une base telle que l'hydrure de sodium ou le carbonate de potassium et est réalisée dans un solvant aprotique tel que le diméthylformamide. Les conditions réactionnelles comprennent le chauffage du mélange à une plage de températures de 80 à 100 °C pendant plusieurs heures .

Les méthodes de production industrielle de la diéthyltryptamine ne sont pas bien documentées en raison de sa classification comme substance contrôlée dans de nombreux pays

Analyse Des Réactions Chimiques

La diéthyltryptamine subit diverses réactions chimiques, notamment :

Oxydation : La diéthyltryptamine peut être oxydée pour former des dérivés d'indole correspondants. Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent convertir la diéthyltryptamine en ses dérivés d'amine correspondants. Le borohydrure de sodium est un agent réducteur typique utilisé dans ces réactions.

Substitution : La diéthyltryptamine peut subir des réactions de substitution où les groupes éthyles sont remplacés par d'autres groupes alkyles ou aryles.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés d'acide indole-3-acétique, tandis que la réduction peut produire des amines secondaires.

Applications de la recherche scientifique

La diéthyltryptamine a été étudiée pour diverses applications de recherche scientifique, notamment :

Chimie : Elle sert de composé modèle pour étudier la réactivité et les propriétés des tryptamines.

Biologie : La recherche a exploré ses effets sur les récepteurs de la sérotonine et son rôle potentiel dans la neurotransmission.

Médecine : La diéthyltryptamine a été étudiée pour ses effets thérapeutiques potentiels dans le traitement des troubles de santé mentale tels que la dépression et l'anxiété.

Industrie : Bien que la diéthyltryptamine ne soit pas largement utilisée dans l'industrie, sa synthèse et ses réactions donnent un aperçu de la production de composés apparentés

Mécanisme d'action

Le mécanisme d'action de la diéthyltryptamine est considéré comme impliquant l'agonisme des récepteurs de la sérotonine. Elle se lie aux récepteurs de la sérotonine, en particulier au récepteur 5-HT2A, ce qui entraîne une altération de la perception et de la conscience. Ce mécanisme est similaire à celui d'autres psychédéliques classiques comme la N,N-diméthyltryptamine. Les cibles moléculaires et les voies impliquées comprennent l'activation des récepteurs de la sérotonine et la modulation subséquente de la libération de neurotransmetteurs .

Applications De Recherche Scientifique

Pharmacological Properties

N,N-Diethyltryptamine is a member of the tryptamine family, which includes other compounds like DMT and psilocybin. Its pharmacological profile suggests it acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor site, similar to other psychedelics. Studies indicate that DET may induce altered states of consciousness, hallucinations, and profound changes in perception and cognition.

Table 1: Comparison of Tryptamines

| Compound | Primary Action | Key Effects |

|---|---|---|

| This compound | 5-HT2A Agonist | Hallucinations, altered perception |

| N,N-Dimethyltryptamine | 5-HT2A Agonist | Intense visual and auditory hallucinations |

| Psilocybin | 5-HT2A Agonist | Mystical experiences, emotional release |

Therapeutic Potential

Recent studies suggest that psychedelics like DET may have therapeutic applications for various mental health conditions. Although specific research on DET is limited, parallels can be drawn from findings related to DMT and other psychedelics.

A. Treatment of Mood Disorders

Psychedelics have shown promise in treating mood disorders such as major depressive disorder and anxiety disorders. In a study involving DMT, patients reported significant reductions in depressive symptoms following treatment, suggesting that DET could exhibit similar effects due to its structural similarity to DMT .

B. Addiction Therapy

Psychedelics are being explored for their potential in addiction therapy. They may facilitate emotional breakthroughs and cognitive restructuring in individuals with substance use disorders. The neurobiological mechanisms underlying these effects are thought to involve increased neuroplasticity and enhanced emotional processing .

Neurobiological Effects

Research indicates that psychedelics can promote neurogenesis—the growth of new neurons—particularly in the hippocampus. This effect has been documented with DMT, which activates neural stem cells in the adult brain . While direct studies on DET's neurogenic effects are scarce, its pharmacological profile suggests it may similarly influence neuroplasticity.

Table 2: Neurobiological Effects of Psychedelics

| Compound | Neurogenic Effects | Mechanism of Action |

|---|---|---|

| N,N-Dimethyltryptamine | Promotes neurogenesis | Sigma-1 receptor activation |

| Psilocybin | Enhances neuroplasticity | Serotonin receptor modulation |

| This compound | Potentially similar effects | Hypothesized serotonin receptor action |

Notable Findings:

- Neuroplasticity Enhancement: Similar compounds have demonstrated the ability to enhance synaptic connections and promote recovery after brain injuries.

- Emotional Processing: Users report significant emotional releases during experiences with DET-like compounds, which could be beneficial in psychotherapy settings.

Mécanisme D'action

The mechanism of action of diethyltryptamine is thought to involve serotonin receptor agonism. It binds to serotonin receptors, particularly the 5-HT2A receptor, leading to altered perception and consciousness. This mechanism is similar to other classic psychedelics like N,N-dimethyltryptamine. The molecular targets and pathways involved include the activation of serotonin receptors and subsequent modulation of neurotransmitter release .

Comparaison Avec Des Composés Similaires

La diéthyltryptamine est structurellement similaire à d'autres tryptamines, telles que :

N,N-diméthyltryptamine (DMT) : Les deux composés sont hallucinogènes, mais la diéthyltryptamine peut être prise par voie orale sans avoir besoin d'inhibiteurs de la monoamine oxydase, contrairement au DMT.

La diéthyltryptamine se distingue par sa capacité à être active par voie orale sans avoir besoin d'inhibiteurs supplémentaires, ce qui la rend plus accessible pour certains types de recherche et d'applications thérapeutiques potentielles .

Activité Biologique

N,N-Diethyltryptamine (DET) is a lesser-known psychedelic compound structurally related to N,N-dimethyltryptamine (DMT). Despite its relative obscurity, DET has garnered interest for its potential biological activities, pharmacokinetics, and therapeutic implications. This article reviews the existing literature on the biological activity of DET, focusing on its pharmacological properties, mechanisms of action, and clinical studies.

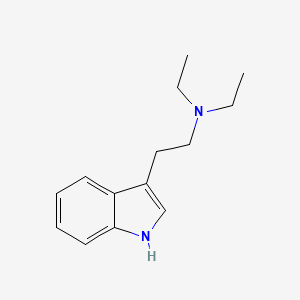

Chemical Structure and Synthesis

This compound is an indole alkaloid derived from tryptamine, similar to other tryptamines like DMT. The synthesis of DET occurs through the alkylation of tryptamine with diethyl sulfate or other ethylating agents. The chemical structure can be represented as follows:

Pharmacological Properties

Psychoactive Effects : DET is known to induce psychedelic effects similar to those of DMT, although its duration and intensity can vary. Clinical studies have shown that DET can produce profound alterations in perception, mood, and cognition.

Pharmacokinetics : A study on the pharmacokinetics of DET revealed that it has a rapid onset of action with a relatively short half-life. The compound is primarily metabolized by monoamine oxidase (MAO), which plays a crucial role in its clearance from the body.

| Parameter | Value |

|---|---|

| Half-life | 9-12 minutes |

| Clearance | Rapid |

| Metabolism | MAO-mediated |

DET acts primarily as a serotonin receptor agonist, particularly at the 5-HT_2A receptor, which is implicated in the modulation of mood and perception. This mechanism is similar to that of other psychedelics, suggesting that DET may influence serotonergic pathways in the brain.

- Receptor Binding : Research indicates that DET binds effectively to serotonin receptors, facilitating its psychoactive effects. Its affinity for these receptors may account for both its therapeutic potential and side effects.

Case Studies and Clinical Research

Several studies have explored the effects of DET in clinical settings:

- Faillace et al. (1967) conducted a study administering intramuscular injections of DET to patients. The results indicated that doses produced significant alterations in consciousness without severe adverse effects .

- Neuropharmacological Studies : A review highlighted that DET shares pharmacological properties with DMT but has distinct metabolic pathways and receptor interactions .

- Therapeutic Potential : There is growing interest in the potential therapeutic applications of DET in treating anxiety and depression, similar to findings with other psychedelics .

Safety and Toxicity

Research indicates that DET has a favorable safety profile when used in controlled settings. Adverse effects are generally mild compared to other psychoactive substances; however, cardiovascular responses can be significant at higher doses.

Propriétés

Numéro CAS |

61-51-8 |

|---|---|

Formule moléculaire |

C14H20N2 |

Poids moléculaire |

216.32 g/mol |

Nom IUPAC |

N,N-diethyl-2-(1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C14H20N2/c1-3-16(4-2)10-9-12-11-15-14-8-6-5-7-13(12)14/h5-8,11,15H,3-4,9-10H2,1-2H3 |

Clé InChI |

LSSUMOWDTKZHHT-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCC1=CNC2=CC=CC=C21 |

SMILES canonique |

CCN(CC)CCC1=CNC2=CC=CC=C21 |

Apparence |

Solid powder |

melting_point |

169–171 °C |

Key on ui other cas no. |

61-51-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

20671-78-7 (oxalate[1:1]) 63938-63-6 (mono-hydrochloride) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N,N-diethyltryptamine N,N-diethyltryptamine monohydrochloride N,N-diethyltryptamine oxalate (1:1) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.